Ethyl 4-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoate
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Overview
Description
Ethyl 4-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoate is a complex organic compound that features a furan ring, a chlorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Comparison with Similar Compounds
- Ethyl 4-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoate
- Ethyl 4-[[5-(4-bromophenyl)furan-2-carbonyl]carbamothioylamino]benzoate
- Ethyl 4-[[5-(4-methylphenyl)furan-2-carbonyl]carbamothioylamino]benzoate
Comparison: Ethyl 4-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-2-27-20(26)14-5-9-16(10-6-14)23-21(29)24-19(25)18-12-11-17(28-18)13-3-7-15(22)8-4-13/h3-12H,2H2,1H3,(H2,23,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEBPZYMZLJBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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